molecular formula C10H9N3O2 B2965789 N-methyl-4-oxo-3,4-dihydroquinazoline-2-carboxamide CAS No. 53115-17-6

N-methyl-4-oxo-3,4-dihydroquinazoline-2-carboxamide

Cat. No.: B2965789
CAS No.: 53115-17-6
M. Wt: 203.201
InChI Key: AUFBMWCRPXSDMM-UHFFFAOYSA-N
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Description

N-methyl-4-oxo-3,4-dihydroquinazoline-2-carboxamide is a chemical compound with the CAS Number: 53115-17-6 . It has a molecular weight of 203.2 . The IUPAC name for this compound is N-methyl-4-oxo-3,4-dihydro-2-quinazolinecarboxamide .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, related compounds have been synthesized from ethyl 2-methyl-4-oxo-3,4-dihydroquinazoline −5-carboxylate intermediate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9N3O2/c1-11-10 (15)8-12-7-5-3-2-4-6 (7)9 (14)13-8/h2-5H,1H3, (H,11,15) (H,12,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

The melting point of this compound is between 192-194 degrees Celsius .

Scientific Research Applications

Antimicrobial and Antitubercular Agents

N-methyl-4-oxo-3,4-dihydroquinazoline-2-carboxamide derivatives have shown promising activity as antimicrobial, antitubercular, and anti-HIV agents. For instance, specific derivatives of this compound displayed potent antibacterial activity against S. epidermidis, S. aureus, and B. subtilis, as well as significant antitubercular and anti-HIV activities (Sulthana et al., 2019).

Synthesis of Novel Compounds

The compound has been used in the synthesis of various novel compounds. An example is the synthesis of 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles, which could potentially be applied in combinatorial chemistry (Ivachtchenko et al., 2003).

Anticonvulsant Activity

Several studies have shown that derivatives of this compound exhibit anticonvulsant activities. These compounds were found effective in various tests, suggesting their potential as anticonvulsant agents (Deepakumari et al., 2016).

Cytotoxic Activity

This compound has been explored for its cytotoxic activities, particularly in relation to cancer research. Specific derivatives demonstrated significant cytotoxicity against certain cancer cell lines, indicating their potential as antitumor agents (Bu et al., 2001).

Role in Drug Synthesis

It plays a crucial role in the synthesis of various drugs, including those used for treating neuroendocrine tumors. For example, it has been involved in the development of nonpeptide sst2 agonists, offering new treatment options for certain tumors (Zhao et al., 2020).

Study of Chemical Reactions

This compound has been used to study various chemical reactions, such as the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, contributing to our understanding of organic chemistry and medicinal chemistry (Batalha et al., 2019).

Properties

IUPAC Name

N-methyl-4-oxo-3H-quinazoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-11-10(15)8-12-7-5-3-2-4-6(7)9(14)13-8/h2-5H,1H3,(H,11,15)(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFBMWCRPXSDMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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